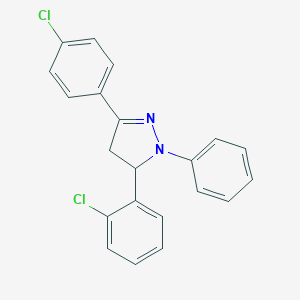
2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
Scientific Research Applications
X-ray Crystallography
Research has revealed that derivatives of 2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have been synthesized and their crystal structures determined through X-ray diffraction techniques. These compounds exhibit unique crystalline properties, with the pyran ring deviating significantly from planarity (Sharma et al., 2015).
Antibacterial and Antifungal Properties
A novel series of derivatives were synthesized, showing significant antibacterial and antifungal activity. This highlights the compound's potential application in developing new antimicrobial agents (Nagamani et al., 2019); (Ghoneim et al., 2014).
Synthesis Techniques
Research has focused on the synthesis of this compound and its derivatives using various techniques, including ultrasound-assisted synthesis, which points to more environmentally friendly and efficient production methods (Chavan et al., 2021).
Crystal Structure Analysis
The compound's crystal structure has been analyzed in detail, providing insights into its molecular arrangement and stability. This information is crucial for understanding its interaction in various chemical environments (Kumar et al., 2016).
Multicomponent Reactions and Catalysis
Studies have shown the compound's role in multicomponent reactions, particularly highlighting its use in catalysis. This emphasizes its potential in synthetic organic chemistry and material science applications (Rajput & Kaur, 2013).
Potential in Drug Discovery
While excluding drug use and dosage, it's worth noting the compound's relevance in drug discovery, particularly in exploring new antibacterial agents. This is evident from its demonstrated efficacy against various bacterial strains (Moshafi et al., 2016).
properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-24(2)12-19(27)22-20(13-24)29-23(26)18(14-25)21(22)15-7-6-10-17(11-15)28-16-8-4-3-5-9-16/h3-11,21H,12-13,26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFYVAQQBCLICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B390903.png)
![3,5-bis(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B390904.png)
![2,4-Dibromo-6-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B390907.png)
![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B390908.png)
![5-[(3-Iodobenzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B390909.png)
![N-(2,4-dichlorobenzylidene)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B390910.png)
![8-(4-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B390911.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methylene}-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B390913.png)

![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B390915.png)
![5-(3,4-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B390918.png)
![5-[4-(diethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B390920.png)
![4-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B390921.png)